molecular formula C12H22ClNO6 B12425073 L-Glutaryl Carnitine-d9 Chloride

L-Glutaryl Carnitine-d9 Chloride

Cat. No.: B12425073
M. Wt: 320.81 g/mol
InChI Key: RKBZRCSKOSLNQQ-AHPUWFQNSA-N
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Description

L-Glutaryl Carnitine-d9 Chloride is a labeled metabolite of L-Carnitine. It is often used in biochemical research and clinical applications due to its role in fatty acid metabolism and energy production. This compound is particularly valuable in studies involving metabolic disorders and the quantification of acylcarnitines in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaryl Carnitine-d9 Chloride typically involves the incorporation of deuterium (d9) into the L-Carnitine molecule. This process can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and high-throughput purification techniques. The process includes the synthesis of the deuterated precursor, followed by its conversion to the final product through a series of chemical reactions and purification steps. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Glutaryl Carnitine-d9 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Reaction conditions often require anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

L-Glutaryl Carnitine-d9 Chloride has numerous applications in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of acylcarnitines.

    Biology: Employed in studies of metabolic pathways and enzyme activities.

    Medicine: Utilized in the diagnosis and monitoring of metabolic disorders, such as organic acidemias and fatty acid oxidation disorders.

    Industry: Applied in the development of diagnostic assays and therapeutic interventions

Mechanism of Action

L-Glutaryl Carnitine-d9 Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. This process involves the transfer of acyl groups from coenzyme A to L-Carnitine, forming acylcarnitines. The acylcarnitines are then transported into the mitochondria, where they undergo β-oxidation to produce energy. The molecular targets and pathways involved include carnitine acyltransferases and the carnitine shuttle system .

Comparison with Similar Compounds

Comparison: L-Glutaryl Carnitine-d9 Chloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research applications where accurate measurement of acylcarnitines is critical .

Properties

Molecular Formula

C12H22ClNO6

Molecular Weight

320.81 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3;

InChI Key

RKBZRCSKOSLNQQ-AHPUWFQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-]

Origin of Product

United States

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